4-Vinyl Substituent as a Reactive Synthetic Handle: Differentiation from Des-Vinyl Analog (CAS 884504-86-3)
The target compound bears a terminal vinyl group at the imidazolidinone 4-position, unlike the des-vinyl comparator 3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 884504-86-3) which has no substituent at this position . The vinyl group enables participation in radical polymerization, thiol-ene click chemistry, Heck coupling, and other alkene-specific transformations that are impossible with the des-vinyl analog . While direct quantitative reactivity data for this specific compound are absent from the public literature, the presence of the vinyl group is a binary structural feature that permits reaction pathways unavailable to the des-vinyl comparator.
| Evidence Dimension | Presence of terminal alkene for covalent functionalization |
|---|---|
| Target Compound Data | 4-vinyl substituent present (C12H12N2O3, MW 232.24) |
| Comparator Or Baseline | 3-(2-Oxoimidazolidin-1-yl)benzoic acid (CAS 884504-86-3): no 4-substituent (C10H10N2O3, MW 206.20) |
| Quantified Difference | Binary structural difference; vinyl group enables alkene-specific chemistry |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; no head-to-head reactivity study available |
Why This Matters
For procurement decisions in synthetic or medicinal chemistry programs requiring a functionalizable imidazolidinone-benzoic acid scaffold, the 4-vinyl compound is the only viable choice among close analogs.
